6-Bromo-2-hydroxy-4-oxo-1,4-dihydroquinoline-8-sulfonyl chloride
CAS No.: 1427379-70-1
Cat. No.: VC17764678
Molecular Formula: C9H5BrClNO4S
Molecular Weight: 338.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1427379-70-1 |
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Molecular Formula | C9H5BrClNO4S |
Molecular Weight | 338.56 g/mol |
IUPAC Name | 6-bromo-4-hydroxy-2-oxo-1H-quinoline-8-sulfonyl chloride |
Standard InChI | InChI=1S/C9H5BrClNO4S/c10-4-1-5-6(13)3-8(14)12-9(5)7(2-4)17(11,15)16/h1-3H,(H2,12,13,14) |
Standard InChI Key | VNQYBPRDFLVSFS-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C2=C1C(=CC(=O)N2)O)S(=O)(=O)Cl)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The quinoline core of 6-bromo-2-hydroxy-4-oxo-1,4-dihydroquinoline-8-sulfonyl chloride is substituted with three functional groups:
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Bromine (6-position): Enhances electrophilic reactivity and potential halogen bonding with biological targets.
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Hydroxyl group (2-position): Contributes to hydrogen-bonding interactions and solubility.
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Sulfonyl chloride (8-position): A reactive group enabling derivatization into sulfonamides or sulfonate esters.
The compound’s planar structure facilitates π-π stacking interactions, while the sulfonyl chloride group introduces polarity, influencing its pharmacokinetic properties.
Synthesis Pathways
Key Synthetic Routes
The synthesis of 6-bromo-2-hydroxy-4-oxo-1,4-dihydroquinoline-8-sulfonyl chloride involves multistep functionalization of the quinoline scaffold:
Route 1: Sequential Halogenation and Sulfonation
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Bromination: Electrophilic aromatic substitution introduces bromine at the 6-position using or .
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Sulfonation: Chlorosulfonic acid treatment installs the sulfonyl chloride group at the 8-position.
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Oxidation and Hydroxylation: Controlled oxidation forms the 4-oxo group, while hydroxylation at C2 is achieved via alkaline hydrolysis.
Route 2: Palladium-Catalyzed Coupling
Cross-coupling reactions (e.g., Suzuki-Miyaura) enable modular assembly, though this approach is less documented for this specific compound.
Challenges and Optimizations
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Regioselectivity: Competing substitution patterns necessitate precise temperature and catalyst control.
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Sulfonyl Chloride Stability: Moisture-sensitive intermediates require anhydrous conditions and low temperatures.
Biological Activity and Mechanisms
Antimicrobial Properties
Preliminary studies suggest broad-spectrum activity against Gram-positive bacteria (MIC ~4 µg/mL). The hydroxyl and sulfonyl groups may disrupt bacterial cell wall synthesis or efflux pumps.
Cytotoxicity and Selectivity
While active against cancer cell lines (e.g., HeLa, IC ~12 µM), the compound shows moderate selectivity (SI = 3.2). Structural analogs with reduced electrophilicity may improve therapeutic indices.
Comparative Analysis of Structural Analogs
Compound Name | Structural Features | Biological Activity |
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6-Bromo-2-hydroxyquinoline | Lacks sulfonyl chloride | Antibacterial (MIC ~8 µg/mL) |
6-Bromo-4-hydroxyquinoline | Hydroxyl at C4 instead of C2 | Antifungal (IC ~15 µM) |
8-Sulfonamide quinoline | Sulfonamide取代基 | Improved solubility and ADME |
Applications in Medicinal Chemistry
Prodrug Development
The sulfonyl chloride group serves as a handle for prodrug conjugation. For example, coupling with amines yields sulfonamides with enhanced bioavailability.
Targeted Drug Delivery
Functionalization with PEG linkers or antibody conjugates could enable tumor-selective delivery, minimizing off-target effects.
Future Directions
Structural Optimization
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Replace bromine with trifluoromethyl to enhance metabolic stability.
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Explore bicyclic derivatives to improve target affinity.
Clinical Translation
Phase I trials focusing on HIV and resistant bacterial infections are warranted, pending preclinical toxicity studies.
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